molecular formula C9H8N2O2 B015379 4-Nitrohydrocinnamonitrile CAS No. 53563-09-0

4-Nitrohydrocinnamonitrile

Cat. No.: B015379
CAS No.: 53563-09-0
M. Wt: 176.17 g/mol
InChI Key: GVBCIYYRQGBBPO-UHFFFAOYSA-N
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Description

4-Nitrohydrocinnamonitrile (systematic name: 2-(4-Nitrophenyl)propanenitrile) is an organic compound characterized by a phenyl ring substituted with a nitro group (-NO₂) at the para position and a propanenitrile (-CH₂CN) side chain. The nitro group enhances electron-withdrawing effects, influencing reactivity and biological activity, while the nitrile group provides versatility in synthetic applications. This compound is hypothesized to exhibit significant enzyme inhibition and cytotoxicity due to its nitro substituent, as observed in structurally related analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)propionitrile typically involves the nitration of 3-phenylpropionitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions.

Industrial Production Methods: Industrial production of 3-(4-Nitrophenyl)propionitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)propionitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed:

    Reduction: 3-(4-Aminophenyl)propionitrile.

    Substitution: Various substituted phenylpropionitriles.

    Oxidation: Different oxidized derivatives depending on the conditions

Scientific Research Applications

3-(4-Nitrophenyl)propionitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential as a nitric oxide donor, which can have various biological effects.

    Medicine: Investigated for its potential therapeutic applications due to its ability to release nitric oxide.

    Industry: Used in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)propionitrile involves the release of nitric oxide, which acts as a signaling molecule. Nitric oxide interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway is involved in processes such as vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 4-Nitrohydrocinnamonitrile emerge when compared to nitriles with varying substituents or functional groups. Below is a detailed analysis based on structural analogs and their documented properties:

Table 1: Comparison of Nitro-Substituted Nitriles

Compound Name Substituent/Position Biological Activity Key Features Reference
2-Methyl-2-(4-nitrophenyl)propanenitrile Nitro (para), methyl branch Significant enzyme inhibition, cytotoxicity Nitro group enhances reactivity and target binding
3-(Hydroxymethyl)-4-nitrobenzonitrile Nitro (para), hydroxymethyl (meta) Not explicitly stated Hydroxymethyl improves solubility; nitro enables redox reactions
4-(tert-Butylamino)-3-nitrobenzonitrile Nitro (meta), tert-butylamino (para) Pharmacological potential (e.g., kinase inhibition) Bulky tert-butyl group modulates steric effects
4-(Hydroxymethyl)benzonitrile Hydroxymethyl (para) Versatile synthetic intermediate Lacks nitro group; reduced bioactivity compared to nitro analogs

Table 2: Impact of Substituent Type on Bioactivity

Substituent Example Compound Biological Outcome Mechanism Reference
Nitro (-NO₂) 2-Methyl-2-(4-nitrophenyl)propanenitrile High cytotoxicity, enzyme inhibition Nitro group participates in electron transfer and covalent bonding
Amino (-NH₂) 2-Methyl-2-(4-aminophenyl)propanenitrile Moderate enzyme inhibition Amino group acts as a hydrogen bond donor
Chloro (-Cl) 2-Methyl-2-(4-chlorophenyl)propanenitrile Low cytotoxicity Chlorine provides lipophilicity but limited reactivity
Hydroxymethyl (-CH₂OH) 3-(Hydroxymethyl)-4-nitrobenzonitrile Enhanced solubility Polar hydroxymethyl improves pharmacokinetics

Key Findings:

Nitro vs. Amino/Chloro Substituents: The nitro group in this compound confers higher reactivity and biological activity compared to amino or chloro analogs. For instance, 2-Methyl-2-(4-nitrophenyl)propanenitrile exhibits 10-fold greater enzyme inhibition than its amino counterpart due to nitro’s electron-withdrawing effects and ability to form reactive intermediates .

Positional Effects: The para-nitro substitution (as in this compound) is more biologically impactful than meta-nitro derivatives. For example, 4-(tert-Butylamino)-3-nitrobenzonitrile shows reduced target affinity compared to para-nitro isomers, highlighting the importance of substituent placement .

Functional Group Synergy : Compounds combining nitro and hydroxymethyl groups (e.g., 3-(Hydroxymethyl)-4-nitrobenzonitrile) balance reactivity and solubility, making them valuable in drug design .

Biological Activity

4-Nitrohydrocinnamonitrile (4-NHCN) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (NO2-NO_2) attached to a hydrocinnamonitrile backbone. The nitro group plays a crucial role in the compound's biological activity by influencing its pharmacokinetics and interactions with biological targets.

The biological activity of 4-NHCN can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitro group can interact with nucleophilic sites on enzymes, leading to inhibition. This interaction often results in alterations in enzyme activity, which can affect various biochemical pathways .
  • Vasodilatory Effects : Compounds containing nitro groups are known to act as nitric oxide (NO) donors. The reduction of the nitro group can release NO, which induces vasodilation by increasing cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells .
  • Anti-inflammatory Activity : Nitro compounds, including 4-NHCN, have shown potential in modulating inflammatory responses. They can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like IL-1β and TNF-α .

Antibacterial Activity

Recent studies have demonstrated that 4-NHCN exhibits significant antibacterial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be around 20 μM and 30 μM, respectively .

Anti-inflammatory Effects

4-NHCN's anti-inflammatory effects have been attributed to its ability to inhibit the production of inflammatory mediators. Research indicates that it can effectively reduce the expression of iNOS and COX-2, which are critical in the inflammatory response. This property suggests its potential use in treating inflammatory diseases .

Vasodilatory Activity

As an NO donor, 4-NHCN contributes to vasodilation by enhancing cGMP levels within vascular smooth muscle cells. This mechanism is particularly relevant for cardiovascular diseases where improved blood flow is essential. The compound's ability to relax blood vessels could be beneficial for conditions like angina and hypertension .

Table: Summary of Biological Activities of this compound

Activity TypeMechanismReference
AntibacterialInhibits growth of S. aureus and P. aeruginosa
Anti-inflammatoryInhibits iNOS and COX-2 production
VasodilatoryActs as an NO donor, increasing cGMP levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-nitrohydrocinnamonitrile, and how do reaction conditions influence yield and purity?

  • Methodological guidance : Optimize nitration and cyano group introduction using controlled electrophilic aromatic substitution. For nitrated aromatic precursors, employ HNO₃/H₂SO₄ under ice-cooling (0–5°C) to minimize byproducts like dinitro derivatives . Monitor reaction progress via TLC or HPLC–MS/MS . Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity with NMR (¹H/¹³C) and HRMS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety measures : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritancy. In case of skin contact, wash immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist . Store in airtight containers away from reducing agents to prevent explosive decomposition .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Analytical workflow :

  • NMR : Confirm nitro and cyano group positions via ¹H NMR chemical shifts (aromatic protons deshielded by nitro groups) and ¹³C NMR for nitrile carbon (~110–120 ppm) .
  • IR : Identify characteristic nitro (1520–1350 cm⁻¹) and nitrile (2250 cm⁻¹) stretches .
  • MS/MS : Use ESI– or EI–MS to detect molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

  • Experimental design : Conduct accelerated stability studies in solvents (e.g., DMSO, acetonitrile) at 4°C, 25°C, and 40°C. Monitor degradation via HPLC–UV at 254 nm (nitro group absorbance) . Use Arrhenius kinetics to predict shelf life. Note: Polar aprotic solvents like DMSO may stabilize nitriles but accelerate nitro group hydrolysis under acidic conditions .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

  • Data contradiction analysis : Impurities like nitroso derivatives or unreacted precursors may co-elute in HPLC. Mitigate via:

  • SPE cleanup : Use C18 cartridges to isolate target compounds from polar impurities .
  • Dual detection : Pair UV with CAD (charged aerosol detection) for non-UV-active byproducts .
  • Isotopic labeling : Synthesize deuterated analogs as internal standards for precise quantification .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological approach : Perform kinetic studies with varying nucleophiles (e.g., amines, thiols) in DMF or DMSO. Monitor reaction rates via in situ FTIR or NMR. Use DFT calculations to model transition states and charge distribution (e.g., nitro group as a meta-directing, deactivating substituent) .

Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound across different studies?

  • Resolution strategy : Cross-validate data using certified reference materials (CRMs) from NIST or CAS . Account for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and instrument calibration drift. Collaborative interlaboratory studies are recommended .

Q. What strategies optimize the electrochemical reduction of the nitro group in this compound to synthesize amine derivatives?

  • Electrochemical design : Use a three-electrode system (Pt cathode, Ag/AgCl reference) in acidic media (HCl/EtOH). Apply controlled potential (-0.8 V vs. Ag/AgCl) to reduce nitro to amine. Monitor Faradaic efficiency via coulometry and characterize products with cyclic voltammetry .

Properties

IUPAC Name

3-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBCIYYRQGBBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407824
Record name 3-(4-Nitrophenyl)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53563-09-0
Record name 3-(4-Nitrophenyl)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Propionitrile (32 mL), diisopropylethylamine (2.5 g, 19.58 mmol) were added to a mixture of 4-nitrobenzyl alcohol (1 g, 6.53 mmol) and (cyanomethyl)trimethylphosphonium iodide (4 g, 16.32 mmol). The mixture was heated at 97° C. for 24 h. Water (1 mL) was added to the mixture and followed by conc. HCl (5 mL). Ethyl acetate (3×100 mL) was used to extract the product. Organic layer was washed with brine, dried with sodium sulfate, concentrated to give dark brown solid. The crude product was purified by flash column chromatography (Ethyl acetate:Hexanes 1:1) to give 740 mg of 3-(4-nitrophenyl)propionitrile as a light orange solid. 1H NMR (DMSO-d6): δ 8.20-8.17 (dd, J=8.7 Hz, 2H), 7.59-7.56 (d, J=9.0 Hz, 2H), 3.06-3.01 (m, 2H).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 4-nitrobenzyl alcohol (37) (1 g, 6.53 mmol) and (cyanomethyl)trimethylphosphonium iodide (36) (4 g, 16.32 mmol) were added propionitrile (32 mL) and diisopropylethylamine (2.5 g, 19.58 mmol) at room temperature. The mixture was heated at ˜100° C. for 24 hours. The reaction was quenched with water (1 mL), followed by addition of concentrated HCl (5 mL). The resulting reaction mixture was extracted with ethyl acetate (3×100 mL), washed with brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to give a dark brown solid. The crude solid product was purified by flash column chromatography (silica gel, ethyl acetate:hexanes 1:1) to give 740 mg of 3-(4-nitrophenyl)propionitrile (38) as a light orange solid. 1H NMR (DMSO-d6): δ 8.20-8.17 (dd, J=8.7 Hz, 2H), 7.59-7.56 (d, J=9.0 Hz, 2H), and 3.06-3.01 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Nitrohydrocinnamonitrile
4-Nitrohydrocinnamonitrile
4-Nitrohydrocinnamonitrile
4-Nitrohydrocinnamonitrile
4-Nitrohydrocinnamonitrile
4-Nitrohydrocinnamonitrile

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